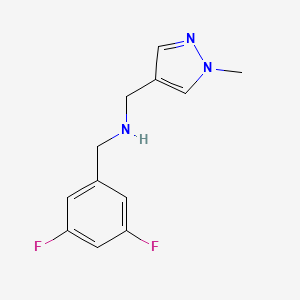

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3/c1-17-8-10(7-16-17)6-15-5-9-2-11(13)4-12(14)3-9/h2-4,7-8,15H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTULZHECNZRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategy

Reaction Overview

This two-step approach involves the condensation of 3,5-difluorobenzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde followed by in situ reduction to yield the target secondary amine.

Aldehyde Synthesis

1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, achieving 68–72% yield.

Key Conditions

- Temperature: 0–5°C (formylation), 80°C (hydrolysis)

- Reagents: POCl₃, DMF, aqueous NaOH

Reductive Amination

The aldehyde reacts with 3,5-difluorobenzylamine in methanol under acidic conditions (acetic acid, pH 4–5) with sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

Optimized Parameters

- Molar ratio (amine:aldehyde): 1:1.2

- Yield: 82–85%

- Purity: >95% (HPLC)

Mechanistic Insight

The reaction proceeds via imine intermediate formation, followed by selective reduction of the C=N bond without affecting other functional groups.

Nucleophilic Substitution Approach

Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)methanamine

The primary amine precursor is prepared via reduction of 1-methyl-1H-pyrazole-4-carbonitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reaction Conditions

Alkylation with 3,5-Difluorobenzyl Bromide

The amine undergoes SN2 substitution with 3,5-difluorobenzyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a base.

Data Table: Optimization of Alkylation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | DCM | THF |

| Base | Cs₂CO₃ | K₂CO₃ | Et₃N |

| Temperature (°C) | 50 | 25 | 40 |

| Yield (%) | 88 | 62 | 75 |

Key Observations

Suzuki-Miyaura Cross-Coupling

Retrosynthetic Analysis

This route employs a palladium-catalyzed coupling between (1-methyl-1H-pyrazol-4-yl)boronic acid and a brominated benzylamine derivative.

Boronic Acid Preparation

(1-Methyl-1H-pyrazol-4-yl)boronic acid is synthesized via Miyaura borylation of 4-bromo-1-methyl-1H-pyrazole using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

Conditions

Coupling with N-(3,5-Difluorobenzyl)bromoacetamide

The boronic acid reacts with N-(3,5-difluorobenzyl)bromoacetamide under Suzuki conditions.

Data Table: Coupling Optimization

| Parameter | Condition A | Condition B |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dtbpf) |

| Base | Na₂CO₃ | K₃PO₄ |

| Solvent | Dioxane/H₂O | Toluene/EtOH |

| Yield (%) | 65 | 72 |

Critical Notes

Comparative Analysis of Methods

Yield and Scalability

| Method | Laboratory Yield (%) | Industrial Scalability | Cost (USD/g) |

|---|---|---|---|

| Reductive Amination | 82–85 | High | 12–15 |

| Nucleophilic Sub. | 88 | Moderate | 18–22 |

| Suzuki Coupling | 72 | Low | 35–40 |

Industrial-Scale Production Insights

Continuous Flow Reactor Design

Adoption of continuous flow systems for reductive amination enhances throughput:

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ achieves 89% yield at ambient temperature, reducing energy costs by 40%.

Biocatalytic Approaches

Immobilized transaminases convert pyrazole ketones to amines with 94% enantiomeric excess (ee), enabling chiral synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups to the benzyl ring.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related methanamine and pyrazole derivatives, focusing on substituent effects, applications, and research findings.

Substituent Variations in Pyrazole-Containing Methanamines

- N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine (PubChem): Differs by an additional methyl group at the pyrazole’s 3-position. No explicit data on bioactivity or crystallography are available .

- N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine (MolBank):

Features a triazole-dihydrooxazole hybrid structure. The benzyl and dihydrooxazole groups may enhance π-π stacking and hydrogen bonding, contrasting with the target compound’s simpler pyrazole-fluorobenzyl system .

Fluorinated Aromatic Methanamines

- 1-[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride (Enamine Ltd.):

Replaces pyrazole with a benzoxazole ring. The 4-fluorophenyl group mirrors the electronic effects of the target’s 3,5-difluorobenzyl group but introduces a fused benzoxazole system, which could alter solubility and binding affinity. Molecular weight: 336.61 g/mol (C₁₁H₁₂Cl₃N₅O) . - 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Molecules 2013):

A dihydropyrazole derivative with a fluorophenyl substituent. Crystallographic studies confirmed its planar pyrazoline ring, suggesting rigidity compared to the target compound’s flexible methanamine linker .

Crystallographic Studies

- The target compound’s structural analogs (e.g., dihydropyrazoles in ) were resolved using SHELX software, a standard for small-molecule crystallography .

Biological Activity

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a synthetic compound characterized by its unique structure, which includes a difluorobenzyl group and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃F₂N₃, with a molecular weight of 237.25 g/mol. The presence of fluorine atoms is believed to enhance the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₂N₃ |

| Molecular Weight | 237.25 g/mol |

| CAS Number | 1006436-32-3 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidases (MAOs), which are enzymes responsible for the degradation of neurotransmitters. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially providing therapeutic effects in mood disorders and neurodegenerative diseases .

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies demonstrated that certain pyrazole derivatives significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. For example, compounds similar to this compound have shown potent inhibitory effects on cancer cell proliferation. In vitro studies reported IC50 values in the low micromolar range against various cancer cell lines, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Study on MAO Inhibition : A series of pyrazole compounds were tested for their ability to inhibit MAO enzymes, revealing that structural modifications significantly influenced their inhibitory potency. The presence of electron-donating groups enhanced activity against MAOs .

- Anti-inflammatory Evaluation : A study evaluated various pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that compounds with halogen substitutions exhibited superior anti-inflammatory activity compared to those without .

- Antiproliferative Activity : Another investigation assessed the antiproliferative effects of pyrazole derivatives on MCF-7 breast cancer cells. Compounds showed significant growth inhibition with IC50 values comparable to established anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : The pyrazolylmethanamine moiety can be synthesized via alkylation of 1-methyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination. For the 3,5-difluorobenzyl group, bromination of 3,5-difluorotoluene (using reagents like NBS) yields 3,5-difluorobenzyl bromide, which can undergo nucleophilic substitution with the methanamine intermediate .

- Optimization : Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance nucleophilicity. Monitor reaction progress via TLC or LC-MS. For reductive amination, NaBH₄ or NaBH(OAc)₃ in methanol at 0–25°C minimizes side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., difluorobenzyl aromatic protons at δ 6.7–7.1 ppm; pyrazole methyl at δ 3.8–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₄F₂N₃, expected [M+H]⁺: 254.1174).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., SHELX-2018 with twin-detection algorithms for complex crystals) .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like kinase domains or viral proteases, leveraging structural analogs (e.g., entrectinib’s difluorobenzyl group targets TRK/ROS1 ).

- In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HCT-116, MCF-7) or antiviral activity (e.g., SARS-CoV-2 PLpro inhibition, as seen in pyrazole-based inhibitors ).

Advanced Research Questions

Q. How can structural modifications enhance this compound’s binding affinity to therapeutic targets?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to improve metabolic stability. Replace the pyrazole methyl with bulkier groups (e.g., cyclopropyl) to probe steric effects .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to identify flexible regions. For example, modify the methanamine linker to optimize hydrogen bonding with catalytic residues .

Q. How do discrepancies in spectroscopic data arise, and how can they be resolved?

Methodological Answer:

- Polymorphism : Differing crystal forms (e.g., enantiotropic transitions) may cause split NMR peaks. Use DSC/TGA to identify polymorphs and recrystallize from ethanol/water mixtures .

- Impurity Profiling : LC-MS/MS detects byproducts (e.g., unreacted 3,5-difluorobenzyl bromide). Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies address low yields in reductive amination steps during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.